molecular formula C8H18GeO2 B072096 Germane, acetoxytriethyl- CAS No. 1112-60-3

Germane, acetoxytriethyl-

Cat. No.: B072096
CAS No.: 1112-60-3
M. Wt: 218.86 g/mol
InChI Key: NDSIYNMQFCNSJV-UHFFFAOYSA-N
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Description

Germane, acetoxytriethyl- is an organogermanium compound with the molecular formula C8H18GeO2 It is a derivative of germane, where three ethyl groups and one acetoxy group are attached to the germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Germane, acetoxytriethyl- can be synthesized through the interaction of silver acetate with triethylbromogermane in a vacuum. The reaction proceeds as follows: [ \text{(C2H5)3GeBr + AgOCOCH3} \rightarrow \text{(C2H5)3GeOCOCH3 + AgBr} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetoxy group. The product is then purified by fractional distillation under reduced pressure to obtain a pure sample.

Industrial Production Methods: Industrial production of germane, acetoxytriethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated distillation and purification systems helps in achieving consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Germane, acetoxytriethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Germanium dioxide (GeO2) and acetic acid.

    Reduction: Triethylgermanol (C8H18GeOH).

    Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

Germane, acetoxytriethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying germanium chemistry.

    Biology: Organogermanium compounds, including germane, acetoxytriethyl-, have shown potential biological activity, including immunostimulatory effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate immune responses.

    Industry: It is used in the semiconductor industry for the deposition of germanium layers on substrates through chemical vapor deposition processes.

Mechanism of Action

The mechanism of action of germane, acetoxytriethyl- involves its interaction with various molecular targets. In biological systems, it can modulate immune responses by activating natural killer cells and enhancing the production of immunoglobulins and cytokines. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Germane, acetoxytriethyl- can be compared with other organogermanium compounds such as:

    Trimethylgermane (C3H9Ge): Similar in structure but lacks the acetoxy group, making it less reactive in certain chemical reactions.

    Germane (GeH4): The simplest germanium hydride, which is more volatile and less reactive compared to germane, acetoxytriethyl-.

    Triethylgermanol (C8H18GeOH): Similar but with a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

The uniqueness of germane, acetoxytriethyl- lies in its acetoxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

triethylgermyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18GeO2/c1-5-9(6-2,7-3)11-8(4)10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIYNMQFCNSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149537
Record name Germane, acetoxytriethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-60-3
Record name Triethylgermyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC65795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Germane, acetoxytriethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIETHYLGERMYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0GV478P6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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